4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate is a complex organic compound characterized by its unique structure, which includes a bromine atom, methoxy group, and ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenyl 4-ethoxybenzoate with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated using 3-methoxyaniline and acetic anhydride to introduce the (3-methoxyanilino)(oxo)acetyl group.
Final Coupling: The final step involves the coupling of the acylated hydrazone with the ethoxybenzoate moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazone and methoxy groups.
Hydrolysis: The ester linkage in the ethoxybenzoate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydrazone moiety can form reversible covalent bonds with biological targets, while the bromine atom and methoxy group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate
- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
Uniqueness
The uniqueness of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the ethoxybenzoate moiety may enhance its solubility and bioavailability, making it more suitable for certain applications.
Properties
CAS No. |
767335-72-8 |
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Molecular Formula |
C25H22BrN3O6 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-3-34-20-10-7-16(8-11-20)25(32)35-22-12-9-18(26)13-17(22)15-27-29-24(31)23(30)28-19-5-4-6-21(14-19)33-2/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
YMAFGNABIFHHKB-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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